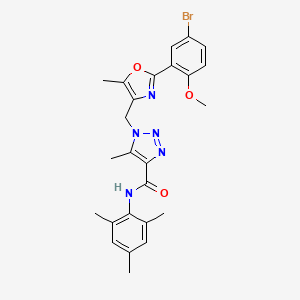

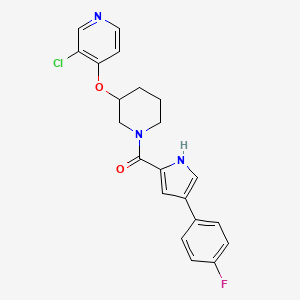

1-((2-(5-bromo-2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-N-mesityl-5-methyl-1H-1,2,3-triazole-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the bromo-methoxyphenyl group could be introduced via electrophilic aromatic substitution, while the oxazole and triazole rings could be formed via cyclization reactions .Molecular Structure Analysis

The presence of multiple heterocyclic rings (oxazole and triazole) and aromatic rings (in the bromo-methoxyphenyl group) suggests that this compound would have a fairly rigid and planar structure. The electron-withdrawing bromine and the electron-donating methoxy group on the phenyl ring could create interesting electronic effects .Chemical Reactions Analysis

The compound’s reactivity would likely be dominated by its functional groups. For example, the bromine atom on the bromo-methoxyphenyl group could be displaced in a nucleophilic aromatic substitution reaction. The oxazole and triazole rings might also undergo reactions at their nitrogen atoms .Physical And Chemical Properties Analysis

The compound’s physical and chemical properties would be influenced by its functional groups and overall structure. For example, the presence of multiple aromatic rings would likely make the compound relatively nonpolar and insoluble in water . The compound’s melting and boiling points would depend on its molecular weight and the strength of intermolecular forces .科学的研究の応用

Synthesis and Biological Activity of Triazole Derivatives Triazole derivatives have been synthesized and evaluated for their antimicrobial activities. For instance, novel 1,2,4-triazole derivatives have been created and tested against different microorganisms, showing good to moderate activities (Bektaş et al., 2007). This underscores the potential of triazole compounds in the development of new antimicrobial agents.

Antiproliferative Activities of Triazole Analogues Triazole compounds have also been investigated for their antiproliferative activities against various cancer cell lines. A study involved the synthesis of triazole analogues of piperazine and their evaluation against human pathogenic bacteria, showing significant inhibition of bacterial growth (Nagaraj et al., 2018). This suggests the utility of triazole derivatives in cancer research and therapy.

Anti-Inflammatory and Analgesic Agents Research on benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone has highlighted their anti-inflammatory and analgesic potentials. These compounds, synthesized through various chemical reactions, have shown promising COX-2 inhibitory activities, analgesic, and anti-inflammatory effects, comparing favorably with standard drugs (Abu‐Hashem et al., 2020). This area of study is crucial for the development of new therapeutic agents with reduced side effects.

Enzyme Inhibition The discovery of triazinylpiperidine carboxamides as inhibitors of soluble epoxide hydrolase exemplifies the application of triazole derivatives in enzyme inhibition research. These compounds have shown robust effects on serum biomarkers, evidencing in vivo target engagement and suitability for various disease model studies (Thalji et al., 2013).

将来の方向性

作用機序

Mode of Action

The presence of the oxazole and triazole rings in its structure suggests that it might interact with its targets through hydrogen bonding or π-π stacking . The bromo and methoxy groups on the phenyl ring could potentially enhance its binding affinity to its targets .

Pharmacokinetics

The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties are yet to be studied. Its bioavailability could be influenced by factors such as its lipophilicity, molecular weight, and the presence of functional groups that could undergo metabolic transformations .

Action Environment

The compound’s action, efficacy, and stability could be influenced by various environmental factors. These could include the pH and composition of the biological medium, the presence of other molecules that could interact with the compound, and the temperature .

特性

IUPAC Name |

1-[[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-5-methyl-N-(2,4,6-trimethylphenyl)triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26BrN5O3/c1-13-9-14(2)22(15(3)10-13)28-24(32)23-16(4)31(30-29-23)12-20-17(5)34-25(27-20)19-11-18(26)7-8-21(19)33-6/h7-11H,12H2,1-6H3,(H,28,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVWLAQXTFSGKNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)C2=C(N(N=N2)CC3=C(OC(=N3)C4=C(C=CC(=C4)Br)OC)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26BrN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

524.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-1,2-bis(4-methoxyphenyl)-3-[4-(trifluoromethyl)anilino]-2-propen-1-one](/img/structure/B2904618.png)

![1'-Allyl-5'-chlorospiro[[1,3]dioxane-2,3'-indolin]-2'-one](/img/structure/B2904619.png)

![N-(3-(1H-imidazol-1-yl)propyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2904620.png)

![2-{[(4-Chlorophenyl)(cyano)methyl]sulfanyl}-4,6-dimethylnicotinonitrile](/img/structure/B2904622.png)

![Methyl 3-(2-phenylquinoline-4-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2904627.png)

![2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2904631.png)

![ethyl 2-((5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)-2-oxoacetate](/img/structure/B2904633.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide](/img/structure/B2904635.png)